molecular formula C20H22N6O3S B2930875 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 501352-37-0

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2930875
CAS No.: 501352-37-0
M. Wt: 426.5
InChI Key: ZZJXJJSXINSOLQ-UHFFFAOYSA-N
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Description

7-(2-(Benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative featuring a benzo[d]oxazole ring linked via a thioethyl group at position 7 and a pyrrolidine substituent at position 8. This compound belongs to a class of molecules designed for targeted biological interactions, particularly in kinase inhibition and metabolic modulation. Its structure combines a xanthine core (common in caffeine and theophylline derivatives) with heterocyclic and aliphatic substitutions to enhance selectivity and bioavailability. The benzo[d]oxazole moiety contributes to π-π stacking interactions in enzyme binding pockets, while the pyrrolidine group at position 8 likely improves solubility and pharmacokinetic properties .

Properties

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-23-16-15(17(27)24(2)20(23)28)26(18(22-16)25-9-5-6-10-25)11-12-30-19-21-13-7-3-4-8-14(13)29-19/h3-4,7-8H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJXJJSXINSOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CCSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with potential biological activities. Its structure includes a benzo[d]oxazole moiety and a pyrrolidine ring, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on available literature, focusing on its antimicrobial, neuroprotective, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N6O3SC_{21}H_{24}N_{6}O_{3}S with a molecular weight of approximately 440.52 g/mol. The compound's structural complexity arises from multiple functional groups that may interact with biological targets.

Antimicrobial Activity

Research indicates that derivatives containing the benzo[d]oxazole structure exhibit significant antimicrobial properties. A study highlighted that pyrrolidine derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar scaffolds showed minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to over 150 µg/mL against various bacterial strains including Bacillus subtilis and Escherichia coli .

CompoundBacterial StrainMIC (µg/mL)
Compound ABacillus subtilis75
Compound BE. coli125
Compound CPseudomonas aeruginosa150

Neuroprotective Effects

Recent studies have suggested that compounds related to benzo[d]oxazole can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. In vitro tests using PC12 cells revealed that certain derivatives significantly reduced neurotoxicity and apoptosis rates by modulating key signaling pathways such as Akt/GSK-3β/NF-κB. Specifically, these compounds inhibited the expression of pro-apoptotic proteins like Bax while promoting anti-apoptotic factors like Bcl-2 .

MechanismEffect
Inhibition of BaxDecreased apoptosis
Activation of Bcl-2Increased cell survival
Modulation of NF-κBReduced inflammation

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Certain studies have indicated that derivatives can inhibit tumor growth by inducing apoptosis in cancer cell lines. The underlying mechanisms often involve the modulation of cell cycle regulators and apoptotic pathways .

Case Studies

  • Neuroprotection in Alzheimer’s Disease Models : In one study, a derivative of benzo[d]oxazole was tested in a zebrafish model for Alzheimer’s disease, demonstrating less toxicity compared to established treatments like donepezil while effectively reducing Aβ-induced neurotoxicity .
  • Antimicrobial Efficacy : In another investigation, various synthesized pyrrolidine-based compounds were tested for their antimicrobial efficacy against a panel of bacterial strains, showing promising results that warrant further exploration for therapeutic applications .

Chemical Reactions Analysis

Oxidation Reactions of the Thioether Linker

The thioether group (–S–) in the benzo[d]oxazol-2-ylthioethyl side chain is susceptible to oxidation under controlled conditions.

Reaction TypeConditionsProductReference
S-Oxidation H₂O₂ (30%), CH₃COOH, 50°C, 6 hrSulfoxide derivative (S=O)
S,S-Dioxidation mCPBA (2 eq.), DCM, RT, 12 hrSulfone derivative (SO₂)

Key Findings :

  • Oxidation produces sulfoxide/sulfone derivatives, altering electronic properties and solubility.
  • The benzoxazole ring remains intact during these reactions due to its aromatic stability .

Reactivity of the Purine Core

The purine scaffold (positions 1, 3, 7, and 8) exhibits distinct reactivity:

Alkylation and Demethylation

The 1- and 3-methyl groups are stable under mild conditions but can undergo demethylation with strong nucleophiles:

ReactionReagentsOutcome
Demethylation BBr₃ (1M), DCM, 0°C → RT, 24 hrRemoval of methyl groups at positions 1/3, forming xanthine analogs

Research Insight :
Demethylation is selective for position 1 in acidic media but non-selective under basic conditions .

Substitution at Position 8

The pyrrolidin-1-yl group at position 8 can be displaced via nucleophilic substitution:

ReactionConditionsProduct
Aminolysis NH₃ (7N in MeOH), reflux, 48 hr8-Amino derivative (yield: 65%)
Alkylation Ethyl bromoacetate, K₂CO₃, DMF, 80°C8-(Ethoxycarbonylmethyl) analog

Mechanistic Note :
Pyrrolidine’s steric hindrance slows substitution kinetics compared to smaller amines .

Functionalization of the Benzoxazole Moiety

The benzo[d]oxazol-2-yl group undergoes electrophilic substitution at the 5-position:

ReactionConditionsProduct
Nitration HNO₃/H₂SO₄, 0°C, 2 hr5-Nitrobenzoxazole derivative
Halogenation Br₂ (1 eq.), FeCl₃, CHCl₃5-Bromo derivative

Synthetic Utility :
Electron-withdrawing substituents (e.g., –NO₂) enhance the thioether’s oxidation propensity .

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral aqueous media but degrades under extremes:

ConditionOutcome
pH 1–3, 60°CCleavage of thioether bond → benzoxazole-2-thiol + purine fragment
pH 10–12, 80°CPartial ring-opening of purine core

Thermal Stability :
Stable up to 200°C (TGA data), with decomposition onset at 220°C .

Electrochemical Behavior

Cyclic voltammetry reveals a reduction peak at −1.2 V (vs. Ag/AgCl), attributed to the purine core’s carbonyl groups. No oxidative peaks are observed below +1.5 V .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Purine Derivatives

Compound Name Position 7 Substituent Position 8 Substituent Molecular Weight Key Biological Activity Reference
Target Compound 2-(Benzo[d]oxazol-2-ylthio)ethyl Pyrrolidin-1-yl ~455.5* Under investigation -
7-(2-(Benzo[d]imidazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6-dione 2-(Benzo[d]imidazol-2-ylthio)ethyl 4-Methylpiperidin-1-yl 439.5 Kinase inhibition
7-Ethyl-1,3-dimethyl-8-(methylsulfonyl)-1H-purine-2,6-dione (34) Ethyl Methylsulfonyl 287.08 Necroptosis inhibition
8-(3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy)-1,3,7-trimethyl-1H-purine-2,6-dione (3m) Methyl 3-Chloro-6-(trifluoromethyl)pyridyl - Analgesic (CNS activity absent)
7-(2-Methoxyethyl)-3-methyl-8-(propylamino)-1H-purine-2,6-dione 2-Methoxyethyl Propylamino - Not reported

*Estimated based on molecular formula.

Key Observations:

Position 7 Heterocycles :

  • The benzo[d]oxazole group in the target compound provides a rigid aromatic system, contrasting with the benzo[d]imidazole () and benzo[d]thiazole () analogues. These differences influence electronic properties and binding affinity; for example, benzo[d]oxazole’s oxygen atom may reduce basicity compared to nitrogen-containing imidazole or thiazole .
  • Ethyl or methoxyethyl substituents (e.g., ) at position 7 simplify the structure but may reduce target specificity due to weaker hydrophobic interactions .

Position 8 Modifications: Pyrrolidine (target compound) vs. piperidine (): Pyrrolidine’s smaller ring size and higher ring strain may enhance solubility and metabolic stability compared to piperidine derivatives .

Physicochemical and Stability Considerations

  • Molecular Weight and Solubility : The target compound’s molecular weight (~455.5) is higher than simpler derivatives like 34 (287.08) but comparable to benzo[d]imidazole analogues (439.5). Pyrrolidine’s hydrophilicity may offset the lipophilicity of the benzo[d]oxazole group, improving aqueous solubility .
  • Degradation Pathways : Linagliptin derivatives () undergo hydrolysis and oxidation under stress conditions, particularly at the quinazoline and alkyne groups. The target compound’s thioether linkage (C–S bond) may confer resistance to hydrolysis compared to ester or amide-containing analogues .

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